molecular formula C8H10ClF2NO B8055580 2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride

2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride

Cat. No.: B8055580
M. Wt: 209.62 g/mol
InChI Key: SCCIVQTWQZNGMX-UHFFFAOYSA-N
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Description

2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride is a chiral ethanolamine derivative featuring a phenyl ring substituted with fluorine atoms at the 3- and 4-positions. The compound consists of a central carbon bearing both an amino (-NH2) and a hydroxyl (-OH) group, with the phenyl ring contributing aromaticity and lipophilicity. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

2-amino-2-(3,4-difluorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCIVQTWQZNGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketone Synthesis via Friedel-Crafts Acylation

The synthesis begins with the preparation of 2-chloro-1-(3,4-difluorophenyl)ethanone, a critical intermediate. This is achieved through a Friedel-Crafts acylation reaction between 1,2-difluorobenzene and chloroacetyl chloride in the presence of aluminum trichloride (AlCl₃). The reaction proceeds at ambient temperature in anhydrous dichloromethane, yielding the ketone with >85% efficiency. The electron-withdrawing fluorine atoms on the benzene ring direct the acyl group to the para position relative to the meta fluorine, ensuring regioselectivity.

Enantioselective Reduction to 2-Chloro-1-(3,4-difluorophenyl)ethanol

The ketone intermediate is reduced to the corresponding alcohol using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reagent) and borane dimethylsulfide (BH₃·SMe₂) as the reducing agent. This asymmetric reduction occurs in tetrahydrofuran (THF) at −20°C to 0°C, achieving enantiomeric excess (ee) values of 92–98% for the (R)-enantiomer. The reaction mechanism involves the formation of a borane–catalyst complex that selectively transfers hydride to the re face of the ketone.

Table 1: Optimization of Asymmetric Reduction Conditions

Catalyst Loading (mol%)Temperature (°C)SolventYield (%)ee (%)
10−20THF8992
15−10Toluene8595
200DCM8298

Nucleophilic Amination of 2-Chloro-1-(3,4-difluorophenyl)ethanol

Displacement of Chloride with Ammonia

The chloroalcohol intermediate undergoes nucleophilic substitution with aqueous ammonia (28–30% w/w) in a sealed reactor at 80–100°C for 12–24 hours. The reaction is conducted in ethanol to enhance solubility, yielding 2-amino-2-(3,4-difluorophenyl)ethanol with 75–80% conversion. Excess ammonia (4–5 equivalents) suppresses side reactions such as elimination.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in anhydrous diethyl ether. The product precipitates as a white crystalline solid, which is filtered, washed with cold ether, and dried under vacuum. Purity exceeds 99% by HPLC, with residual solvent levels <0.1%.

Alternative Synthetic Routes

Reductive Amination of 3,4-Difluorophenylglyoxal

An alternative pathway involves the reductive amination of 3,4-difluorophenylglyoxal using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at room temperature over 48 hours, yielding the racemic amino alcohol. Chiral resolution is subsequently achieved via diastereomeric salt formation with L-tartaric acid, though this method is less efficient (overall yield: 50–60%) compared to asymmetric reduction.

Enzymatic Reduction of α-Amino Ketones

Industrial-scale production employs carbonyl reductases (e.g., from Candida parapsilosis) to reduce α-amino ketones in aqueous buffer (pH 6.5–7.5) at 30–37°C. This biocatalytic method achieves >99% ee for the (S)-enantiomer but requires genetic engineering to optimize enzyme stability and substrate tolerance.

Critical Analysis of Methodologies

Enantiomeric Purity Control

The choice of chiral catalyst profoundly impacts ee values. For instance, (R)-CBS catalysts favor the (R)-enantiomer, while (S)-variants are commercially available for reverse selectivity. Kinetic resolution during crystallization further enhances ee to >99.5% in final products.

Industrial Production Protocols

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors for the acylation and reduction steps, achieving throughputs of 50–100 kg/day. Reaction parameters (temperature, residence time) are tightly controlled via automated systems, ensuring consistent product quality.

Waste Management Strategies

Spent AlCl₃ is neutralized with aqueous sodium bicarbonate, generating aluminum hydroxide sludge, which is processed into construction materials. Solvent recovery via distillation achieves >95% reuse rates, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl amines .

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-2-(3,4-difluorophenyl)ethanol is primarily utilized as an intermediate in the synthesis of several pharmaceuticals, notably:

  • Ticagrelor : A P2Y12 receptor antagonist used for preventing thrombotic events. The compound acts as a precursor that undergoes further transformations to yield the active drug .

Enzyme Kinetics

The compound serves as a substrate for studying enzyme kinetics and mechanisms. Its structural properties allow researchers to investigate interactions with various enzymes involved in metabolic processes.

Chemical Synthesis

In organic chemistry, it is used as a building block for synthesizing complex organic molecules. Its unique properties make it valuable for creating chiral pharmaceuticals and agrochemicals .

(S)-2-Amino-2-(3,4-difluorophenyl)ethanol exhibits significant biological activities:

  • Enzyme Modulation : It interacts with enzymes linked to neurotransmission and metabolic pathways, potentially inhibiting or modulating their activity.
  • Receptor Interaction : The difluorophenyl group enhances lipophilicity, aiding the compound's binding to biological receptors .
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory and analgesic properties related to its modulation of pain pathways.

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryIntermediate for drug synthesis (e.g., Ticagrelor)Essential for producing active pharmaceutical ingredients
Enzyme KineticsSubstrate for enzyme studiesProvides insights into enzyme mechanisms
Organic SynthesisBuilding block for complex organic moleculesValuable in creating chiral compounds
Biological ActivityModulates enzyme activity and interacts with receptorsPotential anti-inflammatory effects observed

Case Study 1: Ticagrelor Synthesis

A study demonstrated the synthesis of ticagrelor from (S)-2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride through a series of well-defined chemical transformations. This process highlights the compound's role as a critical intermediate in producing effective antiplatelet agents .

Case Study 2: Enzyme Interaction Studies

Research involving (S)-2-Amino-2-(3,4-difluorophenyl)ethanol has shown its potential to inhibit specific enzymes involved in neurotransmission. This property has implications for developing treatments for neurological disorders .

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substitution Pattern Variations

The position and type of halogen substituents on the phenyl ring significantly influence physicochemical properties and biological activity.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%) Notes
2-Amino-2-(3,4-difluorophenyl)ethanol HCl 3,4-diF C8H10ClF2NO 223.62* Not explicitly listed - Target compound; balanced lipophilicity
(S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol HCl 3-Cl, 4-F C8H9Cl2FNO 256.51 1269652-47-2 95+% Higher MW due to Cl; increased lipophilicity
(R)-2-Amino-2-(3,5-difluorophenyl)ethanol HCl 3,5-diF C8H10ClF2NO 223.62 1956434-83-5 - Positional isomer; altered electronic effects
(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol HCl 4-F, 3-CF3 C9H10ClF4NO 259.63 1394822-95-7 - CF3 group enhances electron withdrawal and steric bulk

*Calculated based on analogous compounds.

Key Findings :

  • 3,5-Difluoro substitution disrupts the para-fluorine symmetry, possibly reducing receptor binding affinity compared to 3,4-diF derivatives .
  • Trifluoromethyl groups (e.g., 3-CF3) introduce strong electron-withdrawing effects, which may enhance metabolic stability but reduce solubility .

Stereochemical Variations

Enantiomers of amino-alcohol derivatives often exhibit divergent pharmacological profiles.

Compound Name Configuration Molecular Formula CAS Number Notes
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol HCl R C8H9Cl3NO 1810074-84-0 Higher enantiomeric purity (95%); potential for chiral-selective activity
(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol HCl S C8H9Cl3NO 1624261-51-3 Mirror isomer; may differ in toxicity or efficacy
(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol HCl R C9H10ClF4NO 1394822-93-5 Stereochemistry impacts receptor binding kinetics

Key Findings :

  • Enantiomeric purity (≥95%) is critical for pharmaceutical intermediates, as seen in dichlorophenyl analogs .
  • Chiral centers influence interactions with biological targets; for example, (R)-configurations may favor binding to G-protein-coupled receptors .

Backbone Modifications

Structural analogs with cyclopropane or acetic acid backbones exhibit distinct properties.

Compound Name Backbone Molecular Formula CAS Number Notes
trans-[2-(3,4-Difluorophenyl)cyclopropyl]methylamine HCl Cyclopropane C10H11ClF2N Not listed 96.4% purity; rigid structure may enhance selectivity for 5-HT2C receptors
2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl Acetic acid C8H8Cl3NO2 1105679-25-1 Carboxylic acid group increases solubility but reduces CNS penetration

Key Findings :

  • Cyclopropane-containing analogs (e.g., compound 51 from ) demonstrate high purity (96.4%) and conformational rigidity, which may improve receptor selectivity .
  • Acetic acid derivatives trade the hydroxyl group for a carboxylic acid, enhancing water solubility but limiting blood-brain barrier permeability .

Physicochemical and Pharmacological Data

Compound Name LogP* Solubility (mg/mL) Biological Activity (If Available)
2-Amino-2-(3,4-difluorophenyl)ethanol HCl ~1.2 >50 (in water) Potential intermediate for 5-HT2C agonists (inferred from analogs)
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl ~1.8 ~30 Methyl group increases LogP; may prolong half-life

*Estimated using fragment-based methods.

Biological Activity

2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride is a fluorinated amino alcohol that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of fluorine atoms on the aromatic ring, suggests enhanced lipophilicity and bioavailability, which can influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's chemical structure allows for various interactions with biological targets. The amino group can participate in nucleophilic reactions, while the hydroxyl group may engage in dehydration or esterification processes. The presence of fluorine enhances its reactivity and may influence its binding affinity to biological receptors.

2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride is believed to interact with specific enzymes and receptors. Its mechanism of action may involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme Inhibition Inhibits key metabolic enzymes
Receptor Interaction Modulates neurotransmitter receptors
Antiproliferative Effects Inhibits cancer cell proliferation

Study 1: Enzymatic Inhibition

A study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of various fluorinated amino compounds on specific metabolic enzymes. The results indicated that 2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride exhibited significant inhibition against certain kinases involved in cancer progression, with IC50 values indicating potent activity at low concentrations .

Study 2: Antiproliferative Properties

In a recent investigation into the antiproliferative effects of fluorinated compounds on cancer cell lines, 2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride was found to induce apoptosis in MDA-MB-231 breast cancer cells. The study reported morphological changes and increased caspase-3 activity, suggesting that the compound effectively triggers programmed cell death in tumor cells .

Pharmacological Implications

The biological activities of 2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride suggest its potential as a therapeutic agent in treating various conditions:

  • Cancer Treatment : Due to its antiproliferative effects, further development could position this compound as a candidate for targeted cancer therapies.
  • Neurological Disorders : Its ability to modulate neurotransmitter receptors may have implications for treating mood disorders and pain management.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride?

  • Methodological Answer : A two-step approach is recommended:
  • Step 1 : React 3,4-difluorophenylacetic acid with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce an amino group via electrophilic substitution.
  • Step 2 : Reduce the intermediate using lithium aluminum hydride (LiAlH₄) under anhydrous conditions to form the ethanolamine backbone, followed by HCl treatment for hydrochlorination .
  • Key Considerations : Monitor reaction pH and temperature to avoid over-nitration or side products. Use inert gas (N₂/Ar) to prevent oxidation during reduction .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR Spectroscopy : Confirm the presence of the difluorophenyl group (¹⁹F NMR) and ethanolamine backbone (¹H/¹³C NMR).
  • HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted intermediates).
  • Elemental Analysis : Validate the Cl⁻ content to confirm hydrochlorination .
  • Melting Point Analysis : Compare observed values (e.g., 75–77°C) with literature data to assess crystallinity .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to remove polar impurities.
  • Column Chromatography : Employ silica gel with a gradient of dichloromethane/methanol (95:5 to 85:15) to separate non-polar byproducts.
  • Lyophilization : For hygroscopic batches, freeze-drying ensures stability during storage .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis steps releasing volatile byproducts (e.g., HCl gas).
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before transferring to halogenated waste containers .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?

  • Methodological Answer :
  • Factor Screening : Use a Plackett-Burman design to evaluate variables (temperature, molar ratios, catalyst loading).
  • Response Surface Methodology (RSM) : Model interactions between critical factors (e.g., pH and reaction time) to identify optimal conditions.
  • Validation : Replicate runs under predicted conditions to confirm yield improvements (e.g., from 65% to 85%) .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to guide solvent selection.
  • COMSOL Multiphysics : Model heat/mass transfer in continuous-flow reactors to scale up synthesis .

Q. How can enantiomeric purity be ensured during asymmetric synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)-BINAP-Ru complexes to induce stereoselectivity in the reduction step.
  • Chiral HPLC : Employ a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers.
  • Circular Dichroism (CD) : Verify optical rotation ([α]D²⁵ = +15° to +20°) to confirm desired configuration .

Q. How should researchers resolve contradictions in stability data under varying pH?

  • Methodological Answer :
  • Accelerated Stability Testing : Conduct studies at 40°C/75% RH over 4 weeks, comparing pH 3 vs. pH 7 buffers.
  • Degradation Pathway Analysis : Use LC-MS to identify hydrolysis products (e.g., difluorophenylacetic acid).
  • Statistical Analysis : Apply ANOVA to determine if pH or temperature has a significant (p < 0.05) impact on degradation rates .

Q. What challenges arise during scale-up from lab to pilot plant?

  • Methodological Answer :
  • Reactor Design : Transition from batch to continuous-flow systems to mitigate exothermic risks.
  • Mixing Efficiency : Use Computational Fluid Dynamics (CFD) to optimize impeller speed and avoid hot spots.
  • Purification Scaling : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .

Q. How does the compound’s stability vary under photolytic vs. oxidative conditions?

  • Methodological Answer :
  • Photostability Testing : Expose samples to UV light (320–400 nm) and compare degradation via HPLC.
  • Oxidative Stress Testing : Use tert-butyl hydroperoxide (TBHP) to simulate radical-mediated degradation.
  • Mechanistic Probes : Add radical scavengers (e.g., BHT) to differentiate between oxidation pathways .

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